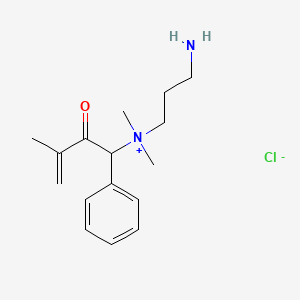![molecular formula C13H18ClNO4 B571139 3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride CAS No. 58952-79-7](/img/new.no-structure.jpg)
3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-α-[(methylamino)methyl]-®-benzenemethanol 1-Acetate Hydrochloride is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, pharmacology, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-α-[(methylamino)methyl]-®-benzenemethanol 1-Acetate Hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the core benzenemethanol structure, followed by the introduction of the hydroxy and methylamino groups. The final step involves acetylation and conversion to the hydrochloride salt.
-
Step 1: Preparation of Benzenemethanol Core
Reactants: Benzaldehyde and methylamine.
Conditions: Catalytic hydrogenation in the presence of a palladium catalyst.
Product: α-[(Methylamino)methyl]benzenemethanol.
-
Step 2: Hydroxylation
Reactants: α-[(Methylamino)methyl]benzenemethanol and a hydroxylating agent such as hydrogen peroxide.
Conditions: Acidic medium, typically using sulfuric acid.
Product: 3-Hydroxy-α-[(methylamino)methyl]benzenemethanol.
-
Step 3: Acetylation and Hydrochloride Formation
Reactants: 3-Hydroxy-α-[(methylamino)methyl]benzenemethanol and acetic anhydride.
Conditions: Basic medium, often using sodium acetate.
Product: 3-Hydroxy-α-[(methylamino)methyl]-®-benzenemethanol 1-Acetate.
Final Step: Conversion to hydrochloride salt using hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the acetate group, converting it back to the hydroxy form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 3-oxo-α-[(methylamino)methyl]benzenemethanol.
Reduction: Formation of 3-Hydroxy-α-[(methylamino)methyl]benzenemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe due to its structural similarity to certain neurotransmitters.
Medicine:
- Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter activity.
- Studied for its potential use in drug delivery systems due to its ability to cross biological membranes.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological receptors and enzymes. The hydroxy and methylamino groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The acetate group can be hydrolyzed in vivo, releasing the active form of the compound.
Molecular Targets and Pathways:
Neurotransmitter Receptors: Modulates the activity of receptors such as serotonin and dopamine receptors.
Enzymes: Inhibits or activates specific enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
3-Hydroxy-α-[(methylamino)methyl]benzenemethanol: Lacks the acetate group, resulting in different reactivity and biological activity.
α-[(Methylamino)methyl]benzenemethanol: Lacks the hydroxy group, affecting its hydrogen bonding capability and overall reactivity.
Uniqueness: 3-Hydroxy-α-[(methylamino)methyl]-®-benzenemethanol 1-Acetate Hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
58952-79-7 |
|---|---|
Fórmula molecular |
C13H18ClNO4 |
Peso molecular |
287.74 |
Nombre IUPAC |
[3-[(1R)-1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16;/h4-7,13-14H,8H2,1-3H3;1H/t13-;/m0./s1 |
Clave InChI |
JSMUTRORLWWTKB-ZOWNYOTGSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C.Cl |
Sinónimos |
(R)-3-(1-Acetoxy-2-(methylamino)ethyl)phenyl Acetate Hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


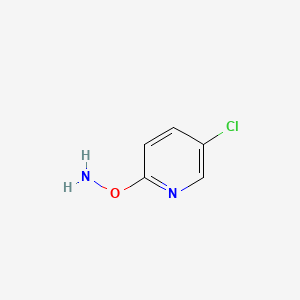

![5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B571065.png)
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)
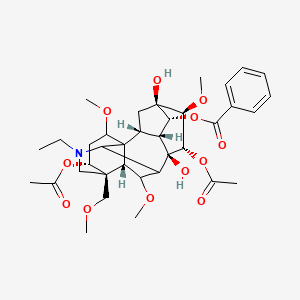
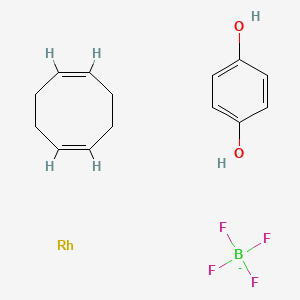
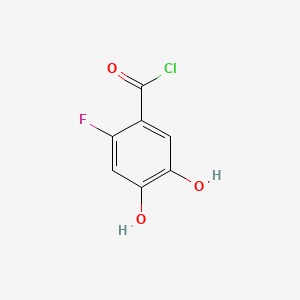
![3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol](/img/structure/B571074.png)
